molecular formula C8H9ClF3N B8025302 N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride CAS No. 1951439-17-0

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride

Cat. No.: B8025302
CAS No.: 1951439-17-0
M. Wt: 211.61 g/mol
InChI Key: MROIFSCZSLKIDQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9ClF3N It is known for its unique structure, which includes a trifluorophenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride typically involves the reaction of 2,4,5-trifluorobenzaldehyde with methylamine. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine. Common reagents used in this process include sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced trifluorophenyl compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes. The methanamine backbone allows for the formation of hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride
  • N-Methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride
  • N-Methyl-1-(2,3,4-trifluorophenyl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to other trifluorophenyl derivatives. The 2,4,5-trifluorophenyl group provides a distinct electronic environment that can enhance the compound’s interactions with various molecular targets.

Properties

IUPAC Name

N-methyl-1-(2,4,5-trifluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-7(10)8(11)3-6(5)9;/h2-3,12H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROIFSCZSLKIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-17-0
Record name Benzenemethanamine, 2,4,5-trifluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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